
3-Iodo-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5,6,7,8-tetrahydroquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C9H10IN. It is a derivative of tetrahydroquinoline, which is a saturated form of quinoline. The presence of an iodine atom at the 3-position of the tetrahydroquinoline ring imparts unique chemical properties to this compound. Tetrahydroquinoline derivatives are known for their wide range of applications in medicinal chemistry, exhibiting various biological activities such as antitumor, antibacterial, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the iodination of 5,6,7,8-tetrahydroquinoline. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows:
- Dissolve 5,6,7,8-tetrahydroquinoline in a suitable solvent such as acetic acid.
- Add iodine and an oxidizing agent to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Isolate the product by filtration or extraction and purify it using recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction Reactions: The compound can be reduced to form dihydroquinoline or fully saturated quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 3-substituted tetrahydroquinoline derivatives.
Oxidation Reactions: Formation of quinoline or quinolone derivatives.
Reduction Reactions: Formation of dihydroquinoline or fully saturated quinoline derivatives.
Scientific Research Applications
3-Iodo-5,6,7,8-tetrahydroquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications, such as antitumor and antibacterial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-iodo-5,6,7,8-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or DNA. The iodine atom can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific bioactive derivative being studied .
Comparison with Similar Compounds
3-Iodo-5,6,7,8-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives, such as:
3-Bromo-5,6,7,8-tetrahydroquinoline: Similar in structure but with a bromine atom instead of iodine.
3-Chloro-5,6,7,8-tetrahydroquinoline: Contains a chlorine atom, which is smaller and less reactive than iodine, leading to different chemical and biological properties.
5,6,7,8-Tetrahydroquinoline: The parent compound without any halogen substitution.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives .
Properties
Molecular Formula |
C9H10IN |
|---|---|
Molecular Weight |
259.09 g/mol |
IUPAC Name |
3-iodo-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C9H10IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2 |
InChI Key |
YYOQJNMKIAIOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


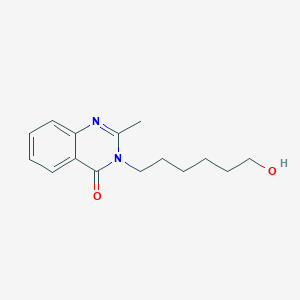
![Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-](/img/structure/B11859558.png)
![(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal](/img/structure/B11859578.png)
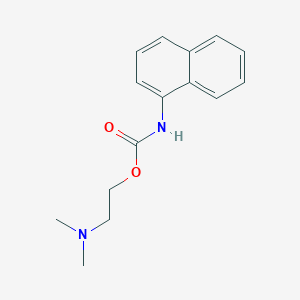

![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B11859609.png)
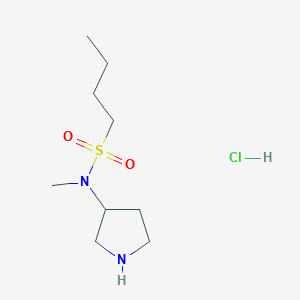
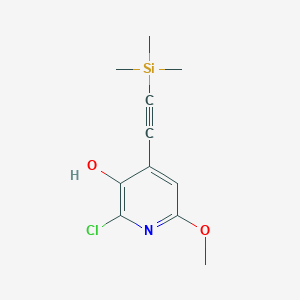


![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)

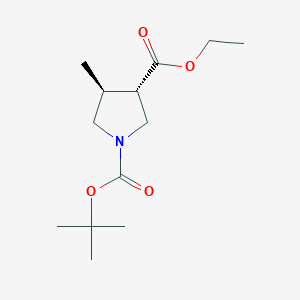
![11-Phenyl-8-azaspiro[5.6]dodecan-9-one](/img/structure/B11859639.png)
